5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H6N2O3 . It has a molecular weight of 142.11 . This compound is a solid at room temperature and is stored under nitrogen .
Synthesis Analysis
The synthesis of 5-hydroxy-1H-pyrazoles involves acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones .Molecular Structure Analysis
The molecular structure of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is characterized by five hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds . The polar surface area is 75 Å2 and the polarizability is 12.9±0.5 x 10-24 cm3 .Physical And Chemical Properties Analysis
5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 351.0±27.0 °C at 760 mmHg, and a flash point of 166.1±23.7 °C . It has a molar refractivity of 32.4±0.5 cm3 and a molar volume of 90.8±7.0 cm3 .
Scientific Research Applications
Core Element in Various Sectors
Pyrazoles, including “5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They serve as a core element in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
Biological Activities
Pyrazoles have been extensively highlighted for their diverse biological activities. They play roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes them of substantial interest to researchers in the field of medicinal chemistry.
Organic Synthesis
Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . This makes it a valuable tool in the creation of complex organic compounds.
Intermediates in Drug Molecules
Derivatives of pyrazoles are used as important intermediates in the preparation of drug molecules . This means that they play a crucial role in the development of new pharmaceuticals.
Synthesis of Natural Products
In addition to their role in drug development, pyrazole derivatives are also used in the laboratory synthesis of natural products . This allows scientists to produce these products in a controlled environment, which can be useful for research and development purposes.
Generation of Derivatives
The presence of ester functionality in pyrazoles offers an attractive method for the generation of derivatives which may possess interesting medicinal and biological properties . This opens up a wide range of possibilities for the development of new compounds with potential applications in various fields.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives have been shown to have antileishmanial and antimalarial activities, suggesting they may affect pathways related to these diseases .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
2-methyl-3-oxo-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-4(8)3(2-6-7)5(9)10/h2,6H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZYZKCJNAKAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid |
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